1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Development of Pyrido-Fused Heterocycles in Medicinal Chemistry
Pyrido-fused heterocycles have emerged as critical scaffolds in drug discovery due to their unique electronic properties and structural rigidity. These systems, which combine pyridine with other heterocyclic rings, exhibit enhanced stability and improved interactions with biological targets compared to simpler heterocycles. For instance, furo[2,3-b]pyridines and pyrrolopyridines have been integral to antiviral and anticancer drug development, as seen in compounds like phantasmidine and pexidartinib. The planar architecture of fused systems enables π-π stacking with protein active sites, while nitrogen atoms facilitate hydrogen bonding, making them versatile templates for kinase inhibitors and receptor modulators.
The synthesis of pyrido-fused systems has evolved from traditional methods like the Hantzsch pyridine synthesis to modern strategies involving intramolecular cyclization and multicomponent reactions. For example, Thorpe-Ziegler cyclization of 3-cyano-2-hydroxypyridine derivatives enables efficient construction of furopyridine cores. Such methodologies have paved the way for complex scaffolds like pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which combine three heterocyclic rings to maximize bioactivity.
Evolution of Pyrimidine-Based Therapeutic Agents
Pyrimidine derivatives have long been cornerstones of medicinal chemistry, serving as bases in nucleic acids and templates for antimetabolites. Early pyrimidine-based drugs, such as 5-fluorouracil, targeted thymidylate synthase in cancer therapy. Over time, structural diversification through substitutions at positions 2, 4, and 6 has yielded compounds with varied pharmacological profiles, including kinase inhibition and antimicrobial activity.
Recent advances in scaffold hopping—replacing core structures while retaining bioactivity—have expanded pyrimidine applications. For instance, replacing the pyrimidine core in COX-2 inhibitors with pyrazolopyrimidine led to celecoxib, demonstrating how heterocyclic modifications enhance selectivity. Similarly, the introduction of carboxamide groups at position 2 of pyrimidine rings, as seen in the target compound, improves solubility and target affinity.
Position of Pyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine Derivatives in Modern Research
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives occupy a niche in kinase inhibitor development due to their ability to occupy ATP-binding pockets selectively. Compounds like vemurafenib and pexidartinib exemplify the therapeutic potential of this scaffold in targeting BRAF V600E mutations and CSF1R kinases, respectively. The rigid, planar structure of these systems minimizes entropic penalties during binding, while the fused rings provide multiple sites for functionalization.
Current research focuses on optimizing substituents to enhance pharmacokinetic properties. For example, the benzyl group at position 1 of the target compound may improve blood-brain barrier penetration, while the sec-butyl carboxamide at position 2 could modulate metabolic stability. Such modifications align with trends in fragment-based drug design, where incremental changes to heterocyclic cores yield clinically viable candidates.
Research Significance and Applications of Carboxamide Derivatives
Carboxamide functionalities are pivotal in medicinal chemistry due to their dual role as hydrogen bond donors and acceptors. In pyrido-fused systems, carboxamides at position 2 enhance interactions with catalytic lysine residues in kinases, as observed in imatinib derivatives. The target compound’s sec-butyl carboxamide group likely contributes to these interactions while introducing steric bulk to prevent off-target binding.
Carboxamides also improve solubility relative to parent heterocycles, addressing a common limitation in drug development. For instance, pyrimidopyrimidine carboxamides exhibit 10–20-fold higher aqueous solubility than their methyl ester counterparts, facilitating oral bioavailability. These attributes underscore the strategic value of incorporating carboxamide groups into complex heterocycles.
Historical Development of Pyridopyrrolo Scaffold in Drug Discovery
The pyridopyrrolo scaffold originated from efforts to merge pyrrolidine’s conformational flexibility with pyridine’s electron-deficient aromatic system. Early syntheses relied on condensation reactions between aminopyridines and diketones, but yields were often low. Breakthroughs in cyclization chemistry, such as the use of polyphosphoric acid (PPA) and ZnCl₂, enabled efficient construction of fused systems like benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines.
Modern approaches leverage cascade reactions to assemble pyridopyrrolo cores in a single step. For example, reacting pyrimidinylpropanoic acids with 1,2-diaminobenzene in PPA yields tetracyclic systems with functional groups amenable to further derivatization. These methods have democratized access to pyridopyrrolopyrimidines, accelerating structure-activity relationship (SAR) studies and preclinical testing.
Properties
IUPAC Name |
6-benzyl-N-butan-2-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-15(2)23-21(27)18-13-17-20(26(18)14-16-9-5-4-6-10-16)24-19-11-7-8-12-25(19)22(17)28/h4-13,15H,3,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEAUNMMVPQZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is C22H22N4O2, with a molecular weight of approximately 374.444 g/mol. The compound's unique bicyclic structure contributes to its pharmacological profile, enhancing its potential interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.444 g/mol |
| Functional Groups | Carboxamide, Ketone |
| Bicyclic Structure | Pyrido and Pyrrolo Moieties |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular docking studies have been utilized to evaluate the interactions of similar compounds with key targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
Case Study: EGFR Inhibition
A study on a related compound demonstrated its ability to inhibit EGFR with an effective concentration (EC50) comparable to established anticancer drugs. This suggests that the compound's structural features could lead to similar or enhanced biological activity against cancer cells.
Antiviral Activity
Compounds within the same chemical class have also shown promise as antiviral agents. For example, research on pyrido[2,3-d]pyrimidines has indicated their potential to inhibit viral replication at micromolar concentrations. This activity is particularly noteworthy in the context of emerging viral infections where novel therapeutic agents are urgently needed.
Interaction Profiles
The interaction profiles of this compound suggest that it may engage with various biological targets beyond cancer and viral pathways. The presence of multiple heteroatoms in its structure enhances its binding capabilities and selectivity towards specific enzymes or receptors.
Comparative Analysis with Related Compounds
To contextualize the potential of this compound, it is useful to compare it with structurally related compounds known for their biological activities.
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| Pemetrexed | Antifolate used in cancer chemotherapy | Inhibits multiple enzymes involved in nucleotide synthesis |
| 5-amino-6-methylpyrido[2,3-d]pyrimidin-4-one | Exhibits antibacterial activity | Simpler structure but retains some biological activity |
| 7-(3-chlorobenzyl)-4-methylpyrido[2,3-d]pyrimidin-6-one | Potential anti-inflammatory properties | Contains halogen substituent enhancing reactivity |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from structural analogs.
Key Observations:
- For example, the N-(sec-butyl) substituent in the target compound likely elevates logP compared to N-benzyl derivatives (logP = 2.47–2.93) .
- Polar Surface Area (PSA): Compounds with polar substituents (e.g., imidazolylpropyl in ) exhibit higher PSA, influencing bioavailability and blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via alkylation of pyrido-pyrrolo-pyrimidine precursors. Key steps include:
- Alkylation : Reacting 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid with benzyl bromide and sec-butylamine under basic conditions (e.g., NaH in DMF) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
- Yield Optimization : Adjust stoichiometry (1.2 equivalents of benzyl bromide) and temperature (60–70°C) to reduce side products. For analogs, yields range from 53–62% depending on alkylating agents (e.g., methyl vs. propyl groups) .
Table 1 : Reaction Yields for Analogous Compounds
| Alkylating Agent | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| Methyl iodide | 62 | Recrystallization | |
| Propyl bromide | 53 | Column Chromatography | |
| Benzyl chloride | 59 | Recrystallization |
Q. How is structural characterization performed for this compound, and what key spectral data confirm its identity?
- Methodological Answer :
- 1H/13C NMR : Peaks for benzyl protons (δ 4.5–5.0 ppm, CH2) and sec-butyl protons (δ 1.0–1.5 ppm, CH3). Pyrido-pyrrolo-pyrimidine aromatic protons appear at δ 7.0–8.8 ppm .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+. For analogs, observed m/z values match theoretical calculations within ±0.1 Da .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C 60.70% vs. found 60.66% for a methyl-substituted analog) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound class be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Reproducibility Checks : Validate bioassays (e.g., "acetic acid writhing" model) under standardized conditions (dose, animal strain) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or degradation products) .
- Cross-Study Comparison : Compare SAR trends with bioisosteres (e.g., 4-hydroxyquinolin-2-one analogs show similar bioactivity patterns) .
Q. What structural modifications enhance the pharmacokinetic properties of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Replace the benzyl group with a 4-fluorobenzyl group to improve metabolic stability (reduced CYP450 oxidation) .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the sec-butyl chain. For example, N-(3-hydroxybutyl) analogs show 2-fold increased aqueous solubility .
- Pro-drug Design : Esterify the carboxamide to improve membrane permeability, with hydrolysis in vivo restoring activity .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. Key residues (e.g., ATP-binding pocket lysine) form hydrogen bonds with the carboxamide group .
- MD Simulations : Simulate ligand-protein stability (20–100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA methods) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., logP < 3.5 favors CNS activity) .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Meta-Analysis : Combine results from multiple studies (e.g., random-effects model) to assess overall effect size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
